molecular formula C12H16ClNO B12972193 5-(4-Chlorobenzyl)-2-methylmorpholine

5-(4-Chlorobenzyl)-2-methylmorpholine

Cat. No.: B12972193
M. Wt: 225.71 g/mol
InChI Key: QUPLJPIJRLSDFC-UHFFFAOYSA-N
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Description

5-(4-Chlorobenzyl)-2-methylmorpholine is an organic compound that belongs to the class of morpholine derivatives It features a morpholine ring substituted with a 4-chlorobenzyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Chlorobenzyl)-2-methylmorpholine typically involves the reaction of 4-chlorobenzyl chloride with 2-methylmorpholine. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction conditions often include refluxing the reactants in an appropriate solvent, such as toluene or dichloromethane, for several hours to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help in scaling up the synthesis while maintaining product purity and minimizing waste.

Chemical Reactions Analysis

Types of Reactions

5-(4-Chlorobenzyl)-2-methylmorpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives using reducing agents like lithium aluminum hydride.

    Substitution: The benzyl chloride group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in solvents like acetonitrile or dichloromethane.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are often performed in ether or tetrahydrofuran.

    Substitution: Various nucleophiles (amines, thiols); reactions are conducted in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: Corresponding amine derivatives.

    Substitution: Substituted benzyl derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Studied for its potential as a pharmacophore in drug design and development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(4-Chlorobenzyl)-2-methylmorpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, it may inhibit or activate certain enzymes, leading to changes in biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    4-Chlorobenzylamine: A related compound with similar structural features but different functional groups.

    2-Methylmorpholine: Shares the morpholine ring structure but lacks the benzyl substitution.

    4-Chlorobenzyl chloride: A precursor in the synthesis of 5-(4-Chlorobenzyl)-2-methylmorpholine.

Uniqueness

This compound is unique due to the combination of the 4-chlorobenzyl group and the 2-methylmorpholine ring. This specific structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C12H16ClNO

Molecular Weight

225.71 g/mol

IUPAC Name

5-[(4-chlorophenyl)methyl]-2-methylmorpholine

InChI

InChI=1S/C12H16ClNO/c1-9-7-14-12(8-15-9)6-10-2-4-11(13)5-3-10/h2-5,9,12,14H,6-8H2,1H3

InChI Key

QUPLJPIJRLSDFC-UHFFFAOYSA-N

Canonical SMILES

CC1CNC(CO1)CC2=CC=C(C=C2)Cl

Origin of Product

United States

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